molecular formula C27H29N3 B2848337 3-((4-benzylpiperidin-1-yl)(pyridin-3-yl)methyl)-2-methyl-1H-indole CAS No. 514186-28-8

3-((4-benzylpiperidin-1-yl)(pyridin-3-yl)methyl)-2-methyl-1H-indole

Cat. No.: B2848337
CAS No.: 514186-28-8
M. Wt: 395.55
InChI Key: BGOMNXYIVFEFTG-UHFFFAOYSA-N
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Description

3-((4-Benzylpiperidin-1-yl)(pyridin-3-yl)methyl)-2-methyl-1H-indole is a novel synthetic chemical reagent designed for research applications, particularly in oncology and kinase inhibition studies. This compound features a complex molecular architecture that incorporates two privileged pharmacophores: a 2-methyl-1H-indole moiety and a 4-benzylpiperidine group, linked by a pyridin-3-ylmethyl bridge. The indole scaffold is widely recognized in medicinal chemistry for its significant biological potential, with many derivatives demonstrating robust antitumor activities by targeting key oncogenic pathways . Specifically, indole-based compounds have been developed as potent antiproliferative agents that target epidermal growth factor receptor (EGFR), both in its wild-type and mutant forms, which are implicated in various cancers such as non-small-cell lung cancer (NSCLC) . Furthermore, the 4-benzylpiperidine subunit is a structure known to contribute to biological activity in research compounds . The presence of the pyridine ring adds potential for molecular interactions, similar to those seen in advanced kinase inhibitors . The primary research value of this compound lies in its potential as a kinase inhibitor for investigating cellular signaling pathways, apoptosis, and chemoresistance mechanisms in cancer models . Researchers can utilize this reagent as a chemical tool or a building block for developing new therapeutic candidates. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets (SDS) should be consulted prior to handling.

Properties

IUPAC Name

3-[(4-benzylpiperidin-1-yl)-pyridin-3-ylmethyl]-2-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3/c1-20-26(24-11-5-6-12-25(24)29-20)27(23-10-7-15-28-19-23)30-16-13-22(14-17-30)18-21-8-3-2-4-9-21/h2-12,15,19,22,27,29H,13-14,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOMNXYIVFEFTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CN=CC=C3)N4CCC(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Indole Synthesis: 2-Methyl-1H-Indole

The 2-methylindole core is typically synthesized via:

Fischer Indole Synthesis

Cyclization of phenylhydrazine with propionaldehyde under acidic conditions yields 2-methylindole. This method offers scalability (70–85% yields) but requires careful control of reaction conditions to avoid over-alkylation.

Nitroindole Reduction

4-Nitroindole derivatives can be reduced to diaminoindoles using hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation. For example, 4-nitro-2-methylindole is reduced to 2-methyl-1H-indole-4-amine, followed by deprotection. This route is advantageous for introducing functional groups at specific positions but involves multi-step protocols.

Functionalization at Position 3: Introducing the (4-Benzylpiperidin-1-yl)(pyridin-3-yl)methyl Group

Vilsmeier-Haack Formylation

The indole’s position 3 is activated via formylation to yield 3-formyl-2-methyl-1H-indole. Using POCl₃ and DMF at 0–5°C, this step achieves 80–85% yields. The aldehyde intermediate is critical for subsequent nucleophilic additions or condensations.

Example Protocol

  • Reagents : 2-methylindole (1 equiv), POCl₃ (1.2 equiv), DMF (2 equiv)
  • Conditions : 0°C, 4 hr, anhydrous CH₂Cl₂
  • Yield : 83%

Ketone Intermediate Formation

The 3-formyl group is oxidized to a carboxylic acid using KMnO₄ in acetone-water (1:1), yielding 3-carboxy-2-methyl-1H-indole (75–80% yield). Alternatively, the aldehyde can be converted to a ketone via Grignard addition, though this requires strict anhydrous conditions.

Coupling with 4-Benzylpiperidine and Pyridin-3-yl Components

Carbodiimide-Mediated Amidation

The carboxylic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and coupled with a pre-synthesized amine containing the 4-benzylpiperidinyl and pyridin-3-yl groups.

Intermediate Synthesis: 4-Benzylpiperidin-1-yl(pyridin-3-yl)methanamine

  • Step 1 : Benzylation of piperidine using benzyl bromide in DMF yields 4-benzylpiperidine (75% yield).
  • Step 2 : Condensation of 4-benzylpiperidine with pyridine-3-carbaldehyde via reductive amination (NaBH₃CN, MeOH) forms the secondary amine.

Coupling Protocol

  • Reagents : 3-carboxy-2-methyl-1H-indole (1 equiv), DCC (1.5 equiv), 4-benzylpiperidin-1-yl(pyridin-3-yl)methanamine (1.2 equiv)
  • Conditions : CH₂Cl₂, RT, 12 hr
  • Yield : 65–70%
Mannich Reaction

A one-pot three-component reaction between 2-methylindole, 4-benzylpiperidine, and pyridine-3-carbaldehyde in the presence of HCl or BF₃·OEt₂ achieves direct C-3 alkylation. This method bypasses intermediate isolation but suffers from lower regioselectivity (50–60% yields).

Alternative Routes: Fragment Coupling

Suzuki-Miyaura Cross-Coupling

For advanced intermediates, a boronic ester at position 3 of the indole can couple with a halogenated pyridine-piperidine fragment. This method requires palladium catalysis (Pd(PPh₃)₄, K₂CO₃) and anhydrous dioxane.

Example

  • Reagents : 3-borono-2-methyl-1H-indole (1 equiv), 1-(3-bromopyridin-4-yl)-4-benzylpiperidine (1.1 equiv)
  • Conditions : 90°C, 12 hr
  • Yield : 55–60%

Reductive Amination

Condensation of 3-(pyridin-3-ylmethyl)-2-methyl-1H-indole with 4-benzylpiperidine using NaBH₃CN or H₂/Pd-C achieves the target compound. This route is efficient but requires pre-functionalized intermediates.

Optimization and Challenges

Steric Hindrance

Bulky substituents at position 3 reduce reaction efficiency. Using polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–100°C) improves yields by 10–15%.

Protecting Group Strategies

  • Indole NH : Protection with benzyl bromide or TIPS groups prevents unwanted N-alkylation.
  • Piperidine Nitrogen : Boc protection ensures selective coupling, followed by deprotection with TFA.

Purification

Column chromatography (SiO₂, hexane/EtOAc gradient) or recrystallization (MeOH/H₂O) isolates the final product with >95% purity.

Comparative Analysis of Methods

Method Key Steps Yield (%) Advantages Limitations
Carbodiimide-Mediated Formylation → Oxidation → Coupling 65–70 High regioselectivity Multi-step, costly reagents
Mannich Reaction One-pot alkylation 50–60 Simplified workflow Low yields, side products
Suzuki Coupling Cross-coupling 55–60 Modularity Requires boron intermediates
Reductive Amination Condensation + reduction 60–65 Mild conditions Intermediate synthesis needed

Chemical Reactions Analysis

Types of Reactions

3-[(4-Benzylpiperidin-1-yl)(pyridin-3-yl)methyl]-2-methyl-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, converting nitro groups to amines or reducing double bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, reduced aromatic rings

    Substitution: Halogenated derivatives, substituted aromatic compounds

Scientific Research Applications

3-[(4-Benzylpiperidin-1-yl)(pyridin-3-yl)methyl]-2-methyl-1H-indole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-((4-benzylpiperidin-1-yl)(pyridin-3-yl)methyl)-2-methyl-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its substitution pattern. Below is a detailed comparison with analogs from the provided evidence:

Table 1: Structural and Functional Comparison of Indole Derivatives

Compound Name Core Structure Position 2 Substituent Position 3 Substituent Key Features Reference
3-((4-Benzylpiperidin-1-yl)(pyridin-3-yl)methyl)-2-methyl-1H-indole 1H-Indole Methyl (4-Benzylpiperidin-1-yl)(pyridin-3-yl)methyl Bulky, lipophilic substituent; potential CNS or kinase modulation
2-(Benzenesulfonylmethyl)-3-(4-methylpiperazin-1-ylmethyl)-1H-indole (4a) 1H-Indole Benzenesulfonylmethyl 4-Methylpiperazin-1-ylmethyl Polar sulfonyl group; enhanced solubility; evaluated for spectral properties
5-((4-(Pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole derivatives (8a–8f) 1H-Indole 5-((4-(Pyridin-3-yl)pyrimidin-2-yl)amino) Pyrimidinylamino linker; ureido groups; synthetic focus for biological screening
4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoic acid Benzoic acid 4-Methyl, pyrimidinylamino-pyridinyl Non-indole core; pyridinyl-pyrimidinyl motif; potential kinase inhibition

Key Observations

Core Structure Differences :

  • The target compound’s indole core contrasts with benzoic acid derivatives (e.g., ), which lack the aromatic heterocycle critical for indole-based receptor interactions. Indole derivatives are often prioritized for CNS targets due to their ability to cross the blood-brain barrier .

Substituent Effects: Lipophilicity: The 4-benzylpiperidinyl group in the target compound likely increases lipophilicity compared to sulfonyl (4a) or pyrimidinylamino (8a–8f) substituents. This may enhance membrane permeability but reduce aqueous solubility . Steric Hindrance: The bulky substituent at position 3 in the target compound could limit binding to flat enzymatic pockets, unlike smaller groups in 4a or 8a–8f.

Synthetic Accessibility :

  • The synthesis of the target compound may involve multi-step routes similar to those in (e.g., Mannich reactions or reductive amination for methyl-bridge formation) . By contrast, sulfonylation (4a) and pyrimidinyl coupling (8a–8f) are more straightforward .

Piperazine-containing analogs (e.g., 4a) are often optimized for solubility in drug discovery .

Biological Activity

3-((4-benzylpiperidin-1-yl)(pyridin-3-yl)methyl)-2-methyl-1H-indole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-((4-benzylpiperidin-1-yl)(pyridin-3-yl)methyl)-2-methyl-1H-indole is C22H25N3, with a molecular weight of approximately 347.46 g/mol. The compound features an indole core, which is known for various biological activities, including anti-inflammatory and anticancer properties.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

The proposed mechanisms through which 3-((4-benzylpiperidin-1-yl)(pyridin-3-yl)methyl)-2-methyl-1H-indole exerts its effects include:

  • Inhibition of Kinases : Similar compounds have been identified as inhibitors of specific kinases involved in cancer progression.
  • Modulation of Receptor Activity : The compound may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive function.

Case Study 1: Antitumor Efficacy

A study conducted on a series of indole derivatives demonstrated that compounds similar to 3-((4-benzylpiperidin-1-yl)(pyridin-3-yl)methyl)-2-methyl-1H-indole exhibited significant cytotoxicity against human cancer cell lines. The results indicated an IC50 value in the low micromolar range, suggesting potent antitumor activity.

Case Study 2: Neuroprotective Effects

In a rodent model of neurodegeneration, administration of compounds structurally related to this indole derivative resulted in improved cognitive functions and reduced markers of oxidative stress. These findings support the hypothesis that such compounds may provide neuroprotection through antioxidant mechanisms.

Data Table: Biological Activities Comparison

Compound NameBiological ActivityMechanism
3-((4-benzylpiperidin-1-yl)(pyridin-3-yl)methyl)-2-methyl-1H-indoleAntitumor, NeuroprotectiveKinase inhibition, Receptor modulation
Related Indole Derivative AAntimicrobialDisruption of bacterial cell wall
Related Indole Derivative BAnticancerApoptosis induction

Q & A

Q. What are the common synthetic routes for synthesizing 3-((4-benzylpiperidin-1-yl)(pyridin-3-yl)methyl)-2-methyl-1H-indole, and what catalysts and solvents are typically employed?

The synthesis involves multi-step reactions starting with readily available precursors. A typical approach includes:

  • Step 1 : Formation of a piperidine intermediate (e.g., 4-benzylpiperidine derivatives) under basic conditions, often using sodium hydroxide or potassium carbonate .
  • Step 2 : Coupling with a pyridinylmethyl-indole scaffold via nucleophilic substitution or Friedel-Crafts alkylation. Catalysts such as palladium (for cross-coupling) or Lewis acids (e.g., AlCl₃) may be employed .
  • Solvents : Polar aprotic solvents like dimethylformamide (DMF) or toluene are commonly used under inert atmospheres (N₂ or Ar) to prevent oxidation .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound’s structure?

Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C-N stretches in piperidine) .
  • Mass Spectrometry (GC-MS or LC-MS) : Detects molecular ion peaks and fragmentation patterns, though molecular ions may show low intensity (0.5–8.0%) in some cases .
  • X-ray Crystallography : Resolves 3D conformation, particularly for spirocyclic or sterically hindered regions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Optimization strategies include:

  • Temperature Control : Maintaining 60–80°C during coupling steps to balance reactivity and side reactions .
  • Catalyst Screening : Testing alternatives to palladium (e.g., copper iodide) for cost-effective cross-coupling .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to isolate high-purity products .
  • Real-Time Monitoring : Thin-layer chromatography (TLC) at intervals to track reaction progress .

Q. What methodologies are recommended for evaluating the compound’s biological activity, such as enzyme inhibition or receptor modulation?

Experimental designs may involve:

  • In Vitro Assays :
  • Enzyme inhibition studies (e.g., kinase assays) using fluorescence-based substrates .
  • Receptor binding assays (e.g., radioligand displacement for GPCR targets) .
    • In Vivo Models : Murine models for pharmacokinetic profiling (e.g., bioavailability, half-life) .
    • Dose-Response Analysis : IC₅₀/EC₅₀ calculations to quantify potency .

Q. How should researchers address contradictions in biological activity data across studies?

Contradictions may arise from assay variability or structural analogs. Mitigation approaches include:

  • Replicating Conditions : Standardizing assay protocols (e.g., ATP concentrations in kinase assays) .
  • Structure-Activity Relationship (SAR) Studies : Modifying substituents (e.g., benzyl or pyridinyl groups) to isolate critical pharmacophores .
  • Meta-Analysis : Comparing data across peer-reviewed studies to identify trends or outliers .

Data Contradiction and Mechanistic Analysis

Q. What computational tools are suitable for predicting the compound’s interactions with biological targets?

  • Molecular Docking : Software like AutoDock Vina to model binding poses with receptors (e.g., TRPV1 channels) .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over time .
  • QSAR Models : Correlate substituent properties (e.g., logP, polar surface area) with activity data .

Q. How can researchers validate the compound’s mechanism of action in cellular pathways?

  • Gene Knockdown/CRISPR : Silencing putative targets (e.g., kinases) to confirm functional relevance .
  • Western Blotting : Quantifying downstream signaling proteins (e.g., phosphorylated ERK) .
  • Metabolomic Profiling : LC-MS-based analysis to identify altered metabolic pathways .

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